![molecular formula C12H16 B13826831 Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] is a complex organic compound with the molecular formula C₁₂H₁₆. It is characterized by a unique spirocyclic structure, where a cyclobutane ring is fused to a tetracyclo[3.3.1.02,4.06,8]nonane framework. This compound is notable for its intricate three-dimensional architecture, which imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction between a suitable cyclobutane precursor and a tetracyclo[3.3.1.02,4.06,8]nonane derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Análisis De Reacciones Químicas
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel materials and catalysts.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved can vary, but often include modulation of signal transduction pathways and enzyme inhibition.
Comparación Con Compuestos Similares
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] can be compared to other spirocyclic compounds, such as Spiro[cyclopentane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] and Spiro[cyclohexane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane]. These compounds share a similar core structure but differ in the size and nature of the spirocyclic ring. The uniqueness of Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] lies in its smaller cyclobutane ring, which imparts distinct steric and electronic properties, influencing its reactivity and interactions.
Propiedades
Fórmula molecular |
C12H16 |
|---|---|
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane] |
InChI |
InChI=1S/C12H16/c1-2-12(3-1)10-8-5-9(11(10)12)7-4-6(7)8/h6-11H,1-5H2 |
Clave InChI |
JVNDXBNCSSNAKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C3C2C4CC3C5C4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


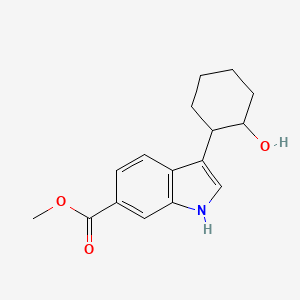


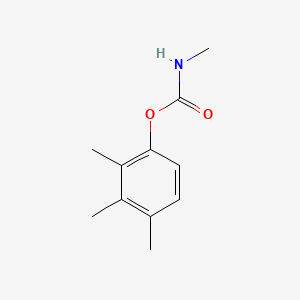
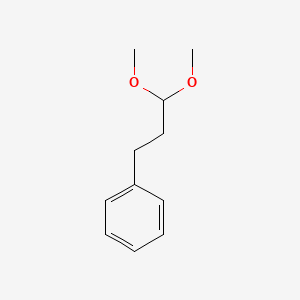
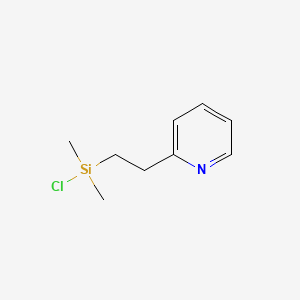
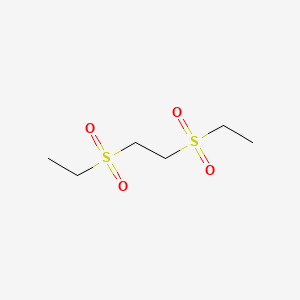
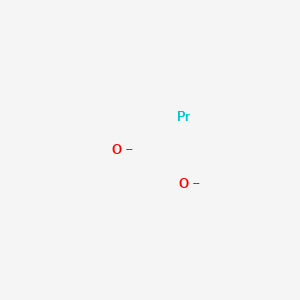
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
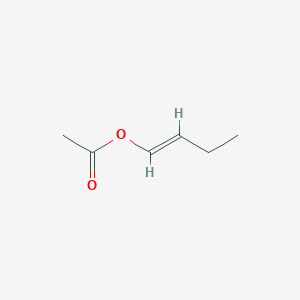
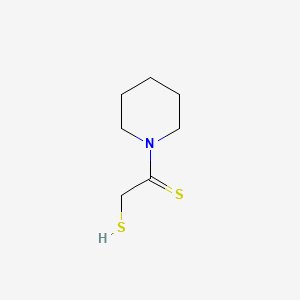
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
